clozapine N-oxide

Chemogenetics DREADD pharmacology Receptor activation

Procure Clozapine N-oxide for DREADD-based chemogenetic studies where established pharmacokinetic profile and gradual, sustained activation via back-metabolism to clozapine are required. Supplied as solid powder; prepare fresh solutions daily in DMSO/PBS. For acute dosing paradigms in rats (1-10 mg/kg IP) with clozapine controls.

Molecular Formula C18H19ClN4O
Molecular Weight 342.8 g/mol
CAS No. 34233-69-7
Cat. No. B606728
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameclozapine N-oxide
CAS34233-69-7
SynonymsClozapine N-oxide
Molecular FormulaC18H19ClN4O
Molecular Weight342.8 g/mol
Structural Identifiers
SMILESC[N+]1(CCN(CC1)C2=NC3=C(C=CC(=C3)Cl)NC4=CC=CC=C42)[O-]
InChIInChI=1S/C18H19ClN4O/c1-23(24)10-8-22(9-11-23)18-14-4-2-3-5-15(14)20-16-7-6-13(19)12-17(16)21-18/h2-7,12,20H,8-11H2,1H3
InChIKeyOGUCZBIQSYYWEF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Clozapine N-oxide (CAS 34233-69-7): Procurement-Relevant Chemical Profile for DREADD-Based Chemogenetics


Clozapine N-oxide (CNO) is a synthetic small-molecule agonist for Designer Receptors Exclusively Activated by Designer Drugs (DREADDs), specifically engineered human muscarinic receptors (hM3Dq and hM4Di) [1]. Originally developed as the canonical actuator for chemogenetic neuronal manipulation, CNO is the N-oxide metabolite of the atypical antipsychotic clozapine [2]. It is supplied as a solid powder requiring fresh solution preparation in DMSO/PBS due to instability in aqueous media .

Why Clozapine N-oxide Cannot Be Interchanged with Alternative DREADD Agonists Without Compromising Experimental Reproducibility


The DREADD ligand landscape has evolved with the introduction of Compound 21 (C21), Deschloroclozapine (DCZ), and JHU37160. However, CNO's unique pharmacokinetic profile—characterized by rapid in vivo back-metabolism to clozapine and species-dependent brain penetration [1]—renders direct substitution with these alternatives impossible without revalidating dose-response relationships. Unlike DCZ, which exhibits superior blood-brain barrier penetrance [2], CNO acts primarily via its converted metabolite in mice and rats [3], yet may function as the direct agonist in other species. These critical differences in potency, metabolism, and off-target receptor occupancy necessitate ligand-specific experimental controls and preclude generic interchange.

Clozapine N-oxide: Head-to-Head Quantitative Differentiation Against DREADD Ligand Comparators


In Vitro DREADD Potency: CNO vs. Clozapine vs. Compound 21 at hM4Di

At the inhibitory human M4 muscarinic DREADD (hM4Di), the half-maximal effective concentration (EC50) of CNO is 8.1 nM, which is approximately 19-fold higher than that of clozapine (0.42 nM) and 2.7-fold higher than Compound 21 (2.95 nM) [1]. This quantifies CNO's substantially lower intrinsic potency at the engineered receptor relative to its back-metabolite and a next-generation alternative.

Chemogenetics DREADD pharmacology Receptor activation

In Vivo Behavioral Potency: CNO vs. Deschloroclozapine (DCZ) Dosing Equivalence

In hM3Dq-expressing transgenic rats, a 0.1 mg/kg subcutaneous dose of Deschloroclozapine (DCZ) produced comparable or superior neuronal activation (Fos expression) and serum oxytocin elevation compared to a 1 mg/kg dose of CNO [1]. This represents a 10-fold lower effective dose for DCZ relative to CNO in vivo.

Chemogenetics In vivo pharmacology DREADD agonists

In Vivo Back-Metabolism: Quantified Conversion of CNO to Clozapine in Humans

Following a single dose of CNO to schizophrenic patients, the plasma concentration of clozapine (the back-metabolized product) at 12 hours post-dose was 28.1 ± 8.9 ng/mL, approximately twice the concentration of the parent CNO (14.4 ± 8.8 ng/mL) [1]. This confirms rapid and extensive interconversion in humans.

Pharmacokinetics Drug metabolism CNO back-metabolism

Blood-Brain Barrier Penetration: CNO's P-glycoprotein Efflux Ratio Quantified

In vitro assessment using Caco-2/MDCK cell monolayers demonstrated that CNO is a substrate for the efflux transporter P-glycoprotein (P-gp), with a measured efflux ratio of 20 [1]. This active efflux provides a mechanistic explanation for the limited CNS exposure of CNO compared to alternative DREADD agonists like DCZ and JHU37160, which were designed for enhanced brain penetration.

Blood-brain barrier Pharmacokinetics CNS penetration

Solution Stability and Handling: CNO's Fresh-Preparation Requirement vs. Alternative Ligands

CNO solutions in DMSO/PBS are unstable and must be prepared fresh on each experimental day, with specific protocols requiring storage at -20°C protected from light and immediate freezing of aliquots post-administration for verification [1]. This contrasts with alternative DREADD agonists such as DCZ and Compound 21, which exhibit improved solution stability and do not require the same stringent fresh-preparation protocols.

Compound handling Solution stability Reproducibility

Chronic Off-Target Behavioral Effects: CNO vs. Compound 21 in Non-DREADD Mice

In a 16-week chronic injection study in non-DREADD-expressing male mice, both CNO and Compound 21 (1 mg/kg IP, 5 days/week) produced similar weight gain and largely lacked persistent effects on locomotion and anxiety-like behaviors compared to vehicle controls [1]. However, during the 3rd injection week, both CNO and C21 mice showed transiently increased exploration in a novel context, indicating that neither ligand is completely inert.

Off-target effects Behavioral neuroscience DREADD controls

Clozapine N-oxide: Defined Application Scenarios Based on Quantified Evidence


Chemogenetic Studies in Rats Requiring Moderate DREADD Activation with Well-Characterized Pharmacology

CNO at 1–10 mg/kg IP remains appropriate for rat DREADD studies where the experimental design explicitly includes clozapine control groups to account for back-metabolism, and where the 10-fold higher dose requirement compared to DCZ is not prohibitive [1]. This scenario leverages the extensive published literature establishing CNO's behavioral and pharmacokinetic profile in this species [2].

Studies Requiring Slow-Onset, Metabolite-Mediated DREADD Activation via Clozapine Conversion

CNO's primary in vivo mechanism in rodents—conversion to clozapine, which then occupies DREADDs [1]—is a distinct pharmacological feature rather than a limitation in applications where gradual, sustained DREADD activation is desired. This is in contrast to DCZ, which acts directly and rapidly [2], and should be a deliberate experimental choice.

Acute, Single-Session Behavioral Assays with Fresh-Prepared CNO Solutions

Given CNO's requirement for fresh daily solution preparation due to instability [1], it is best suited for acute experimental sessions rather than multi-day continuous dosing paradigms. For chronic or longitudinal studies requiring multiple dosing days without daily fresh preparation, procurement of more stable alternatives like DCZ or Compound 21 may reduce technical variability and labor.

Species-Specific DREADD Applications Where CNO Acts as Direct Agonist (e.g., Nonhuman Primates)

In nonhuman primates, CNO reaches maximal CSF concentrations within 2 hours of subcutaneous administration and may act as the direct DREADD agonist due to limited back-metabolism [1]. However, the high P-gp efflux ratio (ER=20) limits CNS exposure [2], making CNO suitable only when dose is carefully titrated and alternative ligands with superior brain penetration (e.g., DCZ) are not available or validated.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for clozapine N-oxide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.